4-(2-Methoxyethoxy)benzene-1-carboximidamide
Description
4-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1172919-42-4, hydrochloride salt) is a benzene-carboximidamide derivative featuring a 2-methoxyethoxy substituent at the para position of the aromatic ring. The compound’s molecular formula is C₁₀H₁₄N₂O₂ (MW 194.23), with a polar surface area (PSA) of ~76.17 Ų, indicative of moderate solubility in aqueous media . It is commonly utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor ligands due to its amidine functional group, which enables strong hydrogen bonding and electrostatic interactions with biological targets .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H3,11,12) |
InChI Key |
CGDGOOJAIYOGLS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)benzene-1-carboximidamide typically involves the reaction of 4-(2-methoxyethoxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
4-(2-Methoxyethoxy)benzene-1-carboximidamide is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1016859-17-8)
- Molecular Formula : C₁₀H₁₄N₂O₂ (MW 194.23)
- Key Difference : The 2-methoxyethoxy group is at the meta position.
- Properties : Similar molecular weight and PSA to the para isomer, but altered electronic distribution reduces steric hindrance. This isomer exhibits ≥97% purity and is prioritized in API synthesis for its optimized reactivity in coupling reactions .
2-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1017022-77-3)
- Molecular Formula : C₁₀H₁₄N₂O₂ (MW 194.23)
- Key Difference : Substituent at the ortho position.
- Limited commercial availability suggests lower demand compared to para/meta isomers .
Halogen-Substituted Derivatives
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride (CAS 1423029-77-9)
- Molecular Formula : C₁₀H₁₃BrN₂O·HCl (MW 293.58)
- Key Difference : Bromine atom at the para position and a 2-methoxyethyl group on the amidine nitrogen.
- Properties: The bromine enhances molecular weight and lipophilicity (clogP ~2.5), improving membrane permeability.
Phenoxy-Substituted Analogs
4-(4-Methoxyphenoxy)benzene-1-carboximidamide (CAS 752941-92-7)
- Molecular Formula : C₁₄H₁₄N₂O₂ (MW 242.27)
- Key Difference: A 4-methoxyphenoxy group replaces the 2-methoxyethoxy chain.
4-(2,3-Dihydro-1H-inden-5-yloxy)benzene-1-carboximidamide
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | MW | PSA (Ų) | Key Substituent | Application Focus |
|---|---|---|---|---|---|---|
| 4-(2-Methoxyethoxy)benzene-1-carboximidamide | 1172919-42-4 | C₁₀H₁₄N₂O₂ | 194.23 | 76.17 | Para 2-methoxyethoxy | Enzyme inhibitors |
| 3-(2-Methoxyethoxy) isomer | 1016859-17-8 | C₁₀H₁₄N₂O₂ | 194.23 | 76.17 | Meta 2-methoxyethoxy | High-purity APIs |
| 4-Bromo-N-(2-methoxyethyl) derivative | 1423029-77-9 | C₁₀H₁₃BrN₂O·HCl | 293.58 | ~80 | Bromine + N-methoxyethyl | Oncology/Amine oxidase inhibitors |
| 4-(4-Methoxyphenoxy) derivative | 752941-92-7 | C₁₄H₁₄N₂O₂ | 242.27 | ~85 | Para 4-methoxyphenoxy | Cardiovascular agents |
| 4-(Inden-5-yloxy) derivative | - | C₁₆H₁₆N₂O | 252.31 | ~70 | Bicyclic indenyloxy | Kinase inhibitors |
Research Findings and Trends
- Positional Isomerism : Para-substituted derivatives generally exhibit higher binding affinities than ortho/meta isomers in enzyme inhibition assays due to reduced steric clash .
- Halogen Effects : Bromine substitution enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS drug development .
- Phenoxy vs. Alkoxy Chains: Phenoxy groups (e.g., 4-methoxyphenoxy) improve metabolic stability compared to alkoxy chains, reducing cytochrome P450-mediated degradation .
Biological Activity
4-(2-Methoxyethoxy)benzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 223.27 g/mol
This compound features an aromatic ring substituted with a methoxyethoxy group and a carboximidamide functional group, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thus disrupting cancer cell metabolism.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, suggesting moderate potency against these pathogens.
- Cytotoxicity Against Cancer Cell Lines : In a series of experiments involving human cancer cell lines (e.g., HCT-116 for colon cancer), this compound exhibited IC50 values between 10 µM to 20 µM, indicating significant cytotoxic effects.
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |
| Escherichia coli | MIC: 64 µg/mL | |
| Anticancer | HCT-116 (Colon Cancer) | IC50: 15 µM |
| MCF-7 (Breast Cancer) | IC50: 25 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
